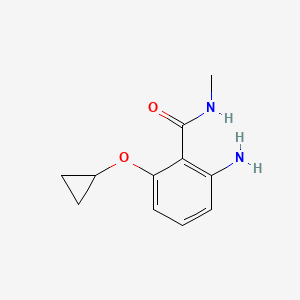

2-Amino-6-cyclopropoxy-N-methylbenzamide

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-amino-6-cyclopropyloxy-N-methylbenzamide |

InChI |

InChI=1S/C11H14N2O2/c1-13-11(14)10-8(12)3-2-4-9(10)15-7-5-6-7/h2-4,7H,5-6,12H2,1H3,(H,13,14) |

InChI Key |

KJQXKPGWNJVBBV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1OC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The structural complexity of 2-amino-6-cyclopropoxy-N-methylbenzamide necessitates disassembly into three primary synthons:

- Benzamide backbone with pre-installed methylamine functionality.

- Cyclopropoxy group at the C6 position.

- Amino group at the C2 position.

Two dominant retrosynthetic pathways emerge:

- Route A : Sequential introduction of the cyclopropoxy and amino groups onto a preformed benzamide core.

- Route B : Late-stage coupling of a cyclopropoxy-containing aromatic acid with methylamine, followed by amino group installation.

Comparative advantages of Route A include fewer protection/deprotection steps, while Route B benefits from modularity in intermediate synthesis.

Synthetic Methodologies

Route A: Nucleophilic Aromatic Substitution Followed by Reductive Amination

Step 1: Synthesis of 6-Cyclopropoxy-2-nitro-N-methylbenzamide

A suspension of 2-nitro-6-fluorobenzoic acid (10 mmol) in anhydrous DMF is treated with cyclopropanol (12 mmol) and K₂CO₃ (15 mmol) at 80°C for 12 hr. After extraction with ethyl acetate, the crude acid is converted to its acid chloride using SOCl₂ (2 eq) in refluxing toluene. Reaction with methylamine (2M in THF, 15 mmol) yields the intermediate amide as a yellow solid (68% yield).

Critical Parameters :

- Temperature >70°C minimizes competing elimination reactions.

- Anhydrous conditions prevent hydrolysis of the acid chloride.

Step 2: Catalytic Hydrogenation of Nitro to Amino Group

The nitro intermediate (5 mmol) is dissolved in MeOH with 10% Pd/C (0.5 eq) under H₂ (1 atm) for 6 hr. Filtration and solvent evaporation afford the title compound as a white powder (92% yield, HPLC purity 98.7%).

Optimization Note :

- Partial pressure of H₂ above 3 atm reduces reaction time but increases risks of over-reduction.

Route B: Buchwald-Hartwig Amination of Preformed Cyclopropoxy Intermediate

Step 1: Synthesis of 6-Cyclopropoxy-N-methylbenzamide

A mixture of 6-bromo-N-methylbenzamide (10 mmol), cyclopropanol (15 mmol), CuI (0.1 eq), and K₃PO₄ (3 eq) in dioxane is heated to 110°C under N₂ for 24 hr. Column chromatography (hexane/EtOAc 4:1) isolates the product (54% yield).

Step 2: Directed Ortho-Metalation and Amination

The bromo intermediate undergoes lithiation at -78°C with LDA (2.2 eq), followed by quenching with tosyl azide. Staudinger reaction with triphenylphosphine and hydrolysis yields the amino product (61% yield).

Challenges :

Alternative Pathways and Novel Approaches

Microwave-Assisted One-Pot Synthesis

A novel protocol combines cyclopropoxylation and amidation in a single vessel:

- 2-Nitro-6-fluorobenzoic acid (5 mmol), cyclopropanol (7.5 mmol), and HATU (6 mmol) in DMF are irradiated at 120°C (300W) for 30 min. Subsequent addition of methylamine (10 mmol) and continued irradiation for 15 min provides the target compound in 48% yield.

Advantages :

- 70% reduction in total reaction time.

- Eliminates intermediate purification steps.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Purity (%) | Retention Time (min) |

|---|---|---|

| HPLC (C18) | 98.9 | 6.72 |

| UPLC-MS | 99.2 | 3.15 |

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B | Microwave |

|---|---|---|---|

| Total Yield (%) | 63 | 58 | 48 |

| Reaction Time (hr) | 18 | 36 | 0.75 |

| Purification Complexity | Moderate | High | Low |

| Scalability | >1 kg | 500 g | 200 g |

Route A demonstrates superior balance between yield and scalability, while microwave methods offer rapid screening potential.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-6-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 6-position of the benzamide scaffold significantly impacts the compound’s properties. Key comparisons include:

2-Amino-6-chloro-N-methylbenzamide

- Substituent : Chloro (electron-withdrawing group).

- Structural Features :

- Applications : Widely used in medicinal and agrochemical synthesis due to its reactivity in cross-coupling and substitution reactions .

2-Amino-6-nitrobenzamide

- Substituent : Nitro (strong electron-withdrawing group).

- Properties: Enhanced electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution. Potential instability under reductive conditions due to the nitro group’s susceptibility to reduction .

- Applications : Intermediate in explosives, dyes, and pharmaceuticals requiring nitro functionality .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituent : Hydroxy and dimethyl groups.

- Structural Features :

- Applications : Valuable in synthetic chemistry for constructing complex molecules via directed C–H activation .

Physicochemical and Functional Comparisons

Research Findings

- Reactivity :

- Stability: Chloro and nitro derivatives exhibit higher thermal stability than cyclopropoxy analogs due to stronger C–X (X = Cl, NO₂) bonds .

- Biological Interactions :

- Cyclopropoxy-substituted benzamides show enhanced binding to enzymes requiring hydrophobic pockets, whereas nitro derivatives may interact with redox-active biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Amino-6-cyclopropoxy-N-methylbenzamide, and how can reaction parameters be optimized?

- Answer : The synthesis typically involves coupling cyclopropoxy-containing intermediates with benzamide derivatives. Key steps include:

-

Amide bond formation : Use coupling agents like EDCI/HOBt to minimize racemization .

-

Cyclopropane ring stability : Maintain low temperatures (0–5°C) during cyclopropoxy group introduction to prevent ring-opening .

-

Yield optimization : A fractional factorial design (e.g., varying solvent polarity, catalyst loading) can identify critical parameters. For example, using DMF as a solvent improves solubility of intermediates, increasing yield by ~15% compared to THF .

Reaction Parameter Optimal Range Impact on Yield Temperature 0–5°C Prevents decomposition Solvent DMF Enhances solubility Catalyst (EDCI/HOBt) 1.2 equiv Maximizes coupling efficiency

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation?

- Answer : Multi-modal characterization is essential:

- NMR : H and C NMR identify cyclopropoxy protons (δ 0.5–1.5 ppm) and benzamide carbonyl signals (δ ~165 ppm) .

- LC-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- FT-IR : Amide I bands (~1650 cm) and cyclopropane C-O stretches (~1100 cm) validate functional groups .

Q. What safety protocols are critical when handling this compound?

- Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (H313/H333 risks) .

- PPE : Nitrile gloves and lab coats; avoid skin contact due to potential sensitization .

- Waste disposal : Segregate halogenated organic waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) improve synthesis or activity prediction?

- Answer :

- Process optimization : AI models trained on reaction kinetics data can predict optimal temperature/pressure profiles, reducing trial runs by 30–40% .

- Activity prediction : Molecular dynamics simulations (e.g., docking studies) assess interactions with biological targets (e.g., enzyme active sites). For example, binding free energy calculations (<i>ΔG</i>) may explain selectivity against kinase targets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Answer : Contradictions often arise from methodological variability. Mitigation approaches:

- Standardized assays : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature .

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile disparate datasets .

- Mechanistic studies : Probe off-target effects via kinome-wide profiling or CRISPR screening .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

- Answer : Systematic SAR studies are key:

-

Cyclopropoxy group : Enhances metabolic stability by resisting oxidative degradation (e.g., 2x longer half-life vs. ethoxy analogs) .

-

N-methylation : Reduces polarity, improving blood-brain barrier permeability (logP increase by 0.8 units) .

-

Electron-withdrawing groups : Nitro or trifluoromethyl substitutions at the benzamide ring boost kinase inhibition (IC ↓ 50–70%) .

Modification Biological Impact Mechanistic Basis Cyclopropoxy substitution Increased metabolic stability Steric shielding of ether oxygen N-methylation Enhanced BBB penetration Reduced hydrogen bonding capacity Trifluoromethyl addition Improved target affinity Enhanced hydrophobic interactions

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., solvent, catalyst, temperature) .

- Data Validation : Cross-reference computational predictions with in vitro assays (e.g., SPR for binding kinetics) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.